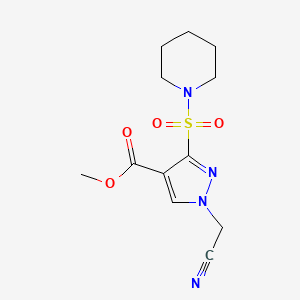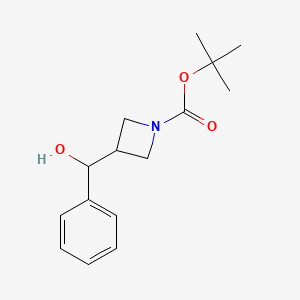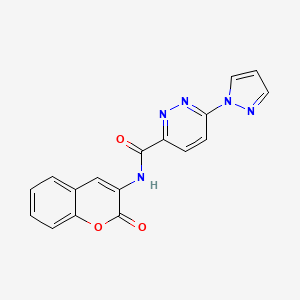
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-oxo-2H-chromen-3-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, commonly known as KPT-8602, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It belongs to the class of compounds known as pyrazolopyridazines, which have been extensively studied for their anticancer properties.
Scientific Research Applications
Synthesis and Spectral Characterization
Research has been conducted on the synthesis and spectral characterization of various heterocyclic compounds, including pyrazol, pyridazine, and chromene derivatives. These studies highlight the versatility of such compounds in organic synthesis, providing a foundation for further exploration of their applications in scientific research. Notably, the preparation of these derivatives involves reactions with different electrophilic reagents, showcasing their potential for structural diversity and applicability in various scientific domains (Mahmoud et al., 2012).
Antimicrobial and Antifungal Applications
The synthesis of bioactive heterocyclic systems incorporating the chromene core has been explored for their potential antimicrobial and antifungal properties. The development of these compounds involves condensation reactions and heterocyclization, indicating their potential in the design of new therapeutic agents with antimicrobial efficacy (Ali et al., 2008).
Antiproliferative Activity
Certain chromene-based heterocyclic compounds have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These studies contribute to the understanding of the structural features that may enhance the biological activity of such compounds, suggesting their potential in cancer research and therapy (Gomha et al., 2015).
Antioxidant Agents
Research on the synthesis of new fused pyrazole derivatives bearing the indole moiety has been conducted, highlighting their evaluation as antioxidant agents. The structural characterization and activity assessment of these compounds demonstrate their potential in the development of antioxidant therapies (El‐Mekabaty et al., 2016).
Heterocyclic Chemistry and Complex Formation
The role of heterocyclic compounds, including pyrazole and pyridazine derivatives, extends to their use in forming complexes with metal ions, which could have implications in catalysis, material science, and medicinal chemistry. These studies underline the importance of heterocyclic chemistry in the synthesis of compounds with diverse scientific applications (Budzisz et al., 2004).
properties
IUPAC Name |
N-(2-oxochromen-3-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O3/c23-16(12-6-7-15(21-20-12)22-9-3-8-18-22)19-13-10-11-4-1-2-5-14(11)25-17(13)24/h1-10H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNLQWATUUVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2681162.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2681164.png)
![6-(3-Methoxyphenyl)-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2681167.png)
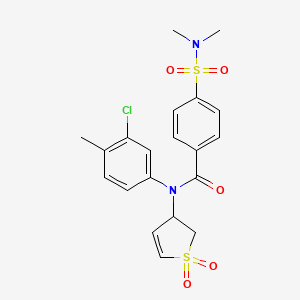
![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

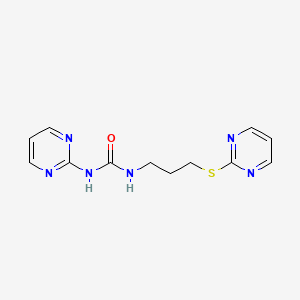
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)
![2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2681177.png)
![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)
